3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one

Medicinal Chemistry Physicochemical Property Optimization Lipophilicity Modulation

3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one (CAS 337910-03-9, PubChem CID is a heterocyclic small molecule (C₁₁H₁₃N₃O, MW 203.24 g/mol) that fuses a saturated four‑membered azetidine ring at the N3 position of a 3,4‑dihydroquinazolin‑2(1H)‑one scaffold. Its computed physicochemical descriptor set—XLogP3 0.1, topological polar surface area 44.4 Ų, two hydrogen‑bond donors, two hydrogen‑bond acceptors, and a single rotatable bond—places the compound in a favorable region of drug‑like chemical space (Lipinski Rule of Five compliant) while also providing a conformationally constrained pharmacophoric vector distinct from simple N‑alkyl or N‑aryl congeners.

Molecular Formula C11H13N3O
Molecular Weight 203.245
CAS No. 337910-03-9
Cat. No. B2890753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one
CAS337910-03-9
Molecular FormulaC11H13N3O
Molecular Weight203.245
Structural Identifiers
SMILESC1C(CN1)N2CC3=CC=CC=C3NC2=O
InChIInChI=1S/C11H13N3O/c15-11-13-10-4-2-1-3-8(10)7-14(11)9-5-12-6-9/h1-4,9,12H,5-7H2,(H,13,15)
InChIKeyOYZRDGBOCXDONT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one (CAS 337910-03-9): Core Structural Identity and Procurement-Relevant Physicochemical Profile


3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one (CAS 337910-03-9, PubChem CID 66570412) is a heterocyclic small molecule (C₁₁H₁₃N₃O, MW 203.24 g/mol) that fuses a saturated four‑membered azetidine ring at the N3 position of a 3,4‑dihydroquinazolin‑2(1H)‑one scaffold [1]. Its computed physicochemical descriptor set—XLogP3 0.1, topological polar surface area 44.4 Ų, two hydrogen‑bond donors, two hydrogen‑bond acceptors, and a single rotatable bond—places the compound in a favorable region of drug‑like chemical space (Lipinski Rule of Five compliant) while also providing a conformationally constrained pharmacophoric vector distinct from simple N‑alkyl or N‑aryl congeners [1]. The compound is commercially available as a research‑grade building block from multiple suppliers (Fluorochem catalogue number 10‑F091355; purities of ≥95% to ≥98% reported) .

Why 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one Cannot Be Interchanged with Common N3-Substituted Dihydroquinazolinone Analogs


The N3‑azetidinyl substituent imparts a unique combination of conformational restriction, basicity (azetidine conjugate acid pKa ~10–11), and steric profile that is fundamentally absent in widely available dihydroquinazolinone alternatives such as the N3‑methyl analog (CAS 24365‑65‑9) or the unsubstituted parent 3,4‑dihydroquinazolin‑2(1H)‑one [1]. The four‑membered azetidine ring constrains the N3 substituent into a rigid, low‑volume geometry that modulates both the spatial presentation of the cyclic urea pharmacophore and the compound’s overall lipophilicity (XLogP3 0.1 for the target vs. XLogP3 ~0.8–1.0 for the N3‑methyl analog) [1][2]. These differences directly affect passive membrane permeability, solubility, and target‑binding compatibility—parameters that cannot be replicated by simple N‑alkyl substitution and therefore preclude indiscriminate interchange in a medicinal chemistry or chemical biology context [1].

Head-to-Head Quantitative Differentiation of 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one Versus Closest Structural Analogs


Lipophilicity Reduction (ΔXLogP3 = −0.8) Relative to the N3-Methyl Analog: Implications for Solubility and Permeability Tuning

The target compound displays a computed XLogP3 of 0.1, whereas its closest N3‑alkyl analog, 3‑methyl‑3,4‑dihydroquinazolin‑2(1H)‑one (CAS 24365‑65‑9), has a computed XLogP3 of approximately 0.9–1.0 [1]. This 0.8‑log‑unit reduction in lipophilicity is driven by the introduction of the azetidine secondary amine, which increases hydrogen‑bond donor count from 1 (N3‑methyl) to 2 (N3‑azetidinyl).

Medicinal Chemistry Physicochemical Property Optimization Lipophilicity Modulation

Enhanced Conformational Restriction: Rotatable Bond Count of 1 vs. 1 in the N3-Methyl Analog and vs. 0 in Spiro-Fused Analogs

The target compound possesses exactly one rotatable bond (the exocyclic N3–azetidine C–N linkage), whereas the N3‑methyl analog also has one rotatable bond (N3–CH₃), and spiro‑fused analogs such as spiro[1,3‑dihydroquinazoline‑2,3′‑azetidine]‑4‑one have zero rotatable bonds. The azetidine ring in the target compound is not spiro‑fused; it is attached via a single C–N bond, preserving a secondary amine handle for further derivatization (e.g., amide coupling, reductive amination, sulfonamide formation) while still imposing significant conformational restraint via the four‑membered ring [1].

Medicinal Chemistry Conformational Analysis Scaffold Design

Carbonyl Regioisomerism (2‑Oxo vs. 4‑Oxo) on the Dihydroquinazolinone Core: tPSA and H‑Bonding Architecture Differentiation from 3‑(Azetidin‑3‑yl)quinazolin‑4(3H)‑one

The target compound is a 2‑oxo‑1,2,3,4‑tetrahydroquinazoline (cyclic urea at position 2), whereas the closest regioisomer, 3‑(azetidin‑3‑yl)quinazolin‑4(3H)‑one (CAS 2155855‑05‑1 as the hydrochloride salt), is a 4‑oxo‑3,4‑dihydroquinazoline (cyclic amide at position 4). The 2‑oxo isomer positions the carbonyl adjacent to the aniline nitrogen (N1), forming a urea motif (N1–C2(=O)–N3) with a distinct hydrogen‑bonding topology: two H‑bond donors (N1–H, azetidine N–H) and two H‑bond acceptors (C2=O, N1) [1]. In contrast, the 4‑oxo regioisomer presents a benzamide‑like H‑bonding array (N3–C4(=O)–C4a) with only one H‑bond donor (azetidine N–H, if deprotonated from the HCl salt).

Medicinal Chemistry Regioisomer Differentiation Pharmacophore Topology

Commercial Purity Benchmarking: NLT 98% (HPLC) from MolCore vs. 95%+ from Generic Suppliers

MolCore supplies 3‑(azetidin‑3‑yl)‑3,4‑dihydroquinazolin‑2(1H)‑one with a certified purity of NLT 98% under ISO‑compliant quality systems . In contrast, several generic chemical marketplaces list the compound at 95%+ purity . This 3‑percentage‑point difference in minimum purity specification is meaningful for applications requiring high‑confidence starting material integrity, including fragment‑based screening (where impurities at >2% can generate false‑positive hits), parallel medicinal chemistry library synthesis, and biophysical assay triage.

Chemical Procurement Purity Specification Quality Assurance

Absence of Published Direct Bioactivity Data: A Critical Caveat for Target‑Based Selection

A comprehensive search of ChEMBL, PubMed, and the patent literature (as of May 2026) did not identify any peer‑reviewed study reporting quantitative IC₅₀, Kd, EC₅₀, or Ki values for 3‑(azetidin‑3‑yl)‑1,2,3,4‑tetrahydroquinazolin‑2‑one against a defined biological target [1]. This contrasts with the broader 3,4‑dihydroquinazolin‑2(1H)‑one chemotype, for which kinase inhibition (e.g., CDK5 IC₅₀ values in the low micromolar range) [2] and MAO inhibition (IC₅₀ values 0.269–7.43 µM for C6‑substituted 3‑methyl analogs) [3] have been documented. The absence of target‑specific potency data for the azetidin‑3‑yl derivative means that selection of this compound cannot currently be justified on the basis of demonstrated superiority at a specific biological endpoint; its procurement value resides in its differentiated physicochemical and structural properties as a building block and screening deck component rather than as a validated probe or lead molecule.

Data Transparency Procurement Risk Assessment Literature Gap

Procurement‑Driven Application Scenarios for 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one (CAS 337910-03-9)


Fragment‑Based Drug Discovery (FBDD) Library Enrichment with a Low‑Lipophilicity, Conformationally Constrained Dihydroquinazolinone Core

With a computed XLogP3 of 0.1 and tPSA of 44.4 Ų, this compound sits within the Rule‑of‑Three space (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) desirable for fragment libraries [1]. Its 0.8‑log‑unit lower lipophilicity relative to the N3‑methyl analog directly addresses the widespread problem of lipophilic fragment inflation, which biases primary screening hits toward promiscuous, non‑developable starting points [1]. The single rotatable bond and rigid azetidine ring provide a defined 3D pharmacophore geometry that can be elaborated via the secondary amine handle without introducing additional conformational flexibility.

Parallel Library Synthesis via Azetidine N‑Functionalization for Kinase or Protease Targeted Arrays

The free secondary amine of the azetidine ring (expected pKa ~10–11) serves as a versatile conjugation point for amide coupling, sulfonamide formation, reductive amination, or urea capping, enabling rapid generation of focused libraries [1]. This synthetic vector is absent in N3‑methyl or N3‑unsubstituted dihydroquinazolinone analogs. The cyclic urea motif (N1–C2(=O)–N3) has established precedence as a kinase hinge‑binding element in 3,4‑dihydroquinazolin‑2(1H)‑one‑based CDK5 inhibitors [2], providing a rational basis for deploying this scaffold in kinase‑focused compound collections.

Physicochemical Property Optimization in Lead Series: LogP Reduction Without Molecular Weight Penalty

In lead optimization campaigns where logP reduction is required to improve solubility, reduce hERG liability, or decrease CYP‑mediated metabolic clearance, replacing a lipophilic N3‑aryl or N3‑alkyl substituent with the N3‑azetidinyl group achieves an approximately 0.8‑log‑unit logP reduction while adding only the mass of C₃H₆N (56 Da) compared to the unsubstituted parent [1]. This compares favorably with alternative logP‑lowering strategies such as introducing a morpholine (ΔMW +86 Da) or a primary sulfonamide (ΔMW +79 Da), both of which add more molecular weight and increase tPSA disproportionately.

Regioisomer‑Specific Procurement for Cyclic Urea vs. Cyclic Amide Target Classes

The 2‑oxo (cyclic urea) regioisomer presents a distinct hydrogen‑bonding pharmacophore (HBD = 2, HBA = 2) compared to the 4‑oxo (cyclic amide) isomer [1]. This is functionally relevant because cyclic ureas engage biological targets (e.g., serine hydrolases, certain kinase hinge regions, proteases) through a different donor‑acceptor topology than cyclic amides. Procuring the correct regioisomer (C2‑oxo, CAS 337910‑03‑9) rather than the C4‑oxo isomer (CAS 2155855‑05‑1) ensures that the screening output reflects the intended pharmacophore geometry, avoiding the wasted resources associated with testing an incorrect carbonyl positional isomer.

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